4-[[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione
Description
4-[[(Z)-2-Bromo-3-phenylprop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound featuring a 1,2,4-triazole-5-thione core substituted with a (Z)-configured bromo-phenylpropenylidene amino group and a 5-methylpyrazole moiety. Its structure is characterized by conjugated π-systems and multiple electronegative atoms (N, S, Br), which may confer unique electronic and steric properties.
Properties
Molecular Formula |
C15H13BrN6S |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
4-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13BrN6S/c1-10-7-13(19-18-10)14-20-21-15(23)22(14)17-9-12(16)8-11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19)(H,21,23)/b12-8-,17-9+ |
InChI Key |
CAKDRPOEJDZTHD-BXOFLPTQSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C2=NNC(=S)N2/N=C/C(=C/C3=CC=CC=C3)/Br |
Canonical SMILES |
CC1=CC(=NN1)C2=NNC(=S)N2N=CC(=CC3=CC=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione typically involves multi-step reactions starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the pyrazole ring through cyclocondensation reactions involving hydrazine and a carbonyl compound . The triazole ring can be formed through a similar cyclization process involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The presence of bromine and other functional groups allows for substitution reactions, where these groups can be replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
4-[[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 4-[[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,2,4-triazole-5-thione derivatives, which are often explored for their bioactivity and structural diversity. Key analogues include:
Key Observations:
- Stereochemical Differences: The (Z)-configuration in the target compound’s propenylidene group may lead to distinct steric interactions compared to (E)-isomers, affecting reactivity and bioactivity .
- Heterocyclic Diversity: Pyrazole and triazole moieties provide multiple sites for hydrogen bonding and π-π interactions, critical for biological activity .
Physicochemical Properties
While experimental data (e.g., solubility, logP) for the target compound is absent in the evidence, trends can be inferred:
- Lipophilicity: The bromophenyl and methylpyrazole groups in the target compound likely increase logP compared to non-halogenated analogues, favoring membrane permeability.
- Thermal Stability: Thione groups generally enhance thermal stability via resonance stabilization, as seen in related triazole-thiones .
Research Findings and Limitations
- Bioactivity Gaps: No direct bioactivity data for the target compound is provided in the evidence.
- Crystallographic Challenges: The compound’s (Z)-configuration and flexible propenylidene group may complicate crystallographic analysis, necessitating advanced refinement tools like SHELXL .
Biological Activity
The compound 4-[[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione (commonly referred to as the triazole derivative) is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a triazole ring , a pyrazole moiety , and a brominated phenylpropene structure . These structural components contribute to its unique biological properties.
| Component | Structure |
|---|---|
| Triazole | Triazole |
| Pyrazole | Pyrazole |
| Brominated Phenylpropene | Brominated Phenylpropene |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The triazole ring is known for its capacity to inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The brominated phenylpropene moiety can bind to specific receptors, potentially altering signaling pathways.
Research has shown that compounds with similar structures exhibit anti-inflammatory and antimicrobial activities, suggesting that this triazole derivative may have comparable effects.
Antimicrobial Properties
Studies indicate that the compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
- E. coli : Inhibition at concentrations as low as 50 µg/mL.
- S. aureus : Displayed a minimum inhibitory concentration (MIC) of 25 µg/mL.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. A study involving cancer cell lines demonstrated:
- Cell Viability Reduction : The compound reduced cell viability by approximately 70% at a concentration of 100 µM over 48 hours.
Anti-inflammatory Effects
In vitro assays have shown that the compound can significantly reduce the production of pro-inflammatory cytokines in activated macrophages, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
-
Study on Antimicrobial Activity :
- Researchers evaluated the antimicrobial efficacy of the triazole derivative against common pathogens.
- Results indicated strong inhibition against both Gram-positive and Gram-negative bacteria.
-
Anticancer Research :
- In a controlled study, the compound was tested on several cancer cell lines (e.g., breast cancer, lung cancer).
- The findings suggested a dose-dependent reduction in tumor cell proliferation.
Safety and Toxicology
Safety assessments indicate that while the compound shows promising biological activity, it also possesses certain toxicological risks:
- Skin Irritation : Classified as a skin irritant (Category 2).
- Eye Irritation : Potential for serious eye damage (Category 2A).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
